



Application Notes and Protocols: AMG 900 for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

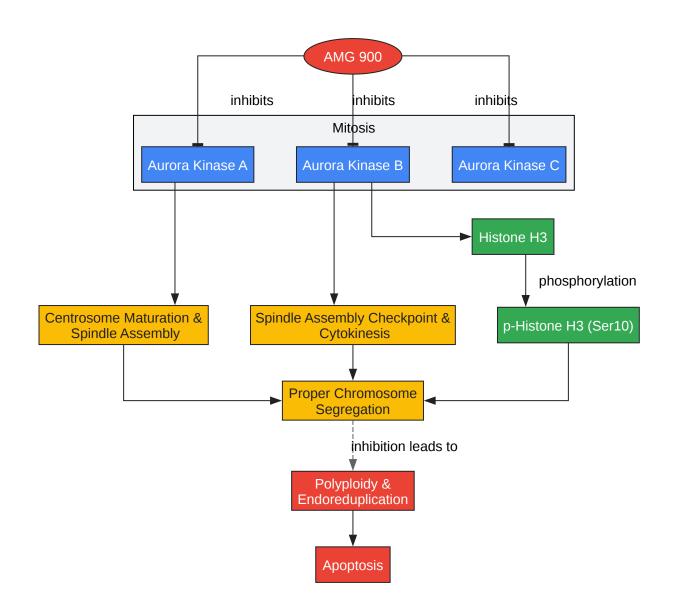
AMG 900 is a potent and highly selective, orally bioavailable pan-Aurora kinase inhibitor with demonstrated preclinical activity against a variety of tumor types, including those resistant to conventional chemotherapies like taxanes.[1][2][3] Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression in various cancers is linked to poor prognosis.[4] [5][6][7] **AMG 900** inhibits the activity of all three Aurora kinases, leading to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.[4][5][8][9][10] This document provides detailed protocols and application notes for the preparation and in vivo use of **AMG 900** in animal models, based on preclinical studies.

Mechanism of Action

AMG 900 functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C.[6][11] Inhibition of Aurora A disrupts centrosome maturation and spindle assembly, while inhibition of Aurora B interferes with the spindle assembly checkpoint and cytokinesis.[5] A key downstream effect of Aurora B inhibition is the suppression of histone H3 phosphorylation at Serine 10 (p-Histone H3), a critical event for chromosome condensation and segregation.[1][3][7][9] This disruption of mitotic processes leads to endoreduplication and polyploidy, ultimately triggering apoptosis in proliferating tumor cells.[1][5][9][10]

Signaling Pathway





Click to download full resolution via product page

Caption: AMG 900 inhibits Aurora kinases, disrupting mitosis and leading to apoptosis.

Quantitative Data Summary



In Vitro Potency of AMG 900

Parameter	Value	Cell Lines	Reference
IC50 (Aurora A)	5 nM	Enzyme Assay	[8][12]
IC50 (Aurora B)	4 nM	Enzyme Assay	[8][12]
IC50 (Aurora C)	1 nM	Enzyme Assay	[8][12]
EC50 (Cell Proliferation)	0.7 - 5.3 nM	Panel of 26 tumor cell lines	[12]
IC50 (p-Histone H3)	2 - 3 nM	Various tumor cell lines	[12]

In Vivo Efficacy of AMG 900 in Xenograft Models



Animal Model	Tumor Type	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
Athymic Nude Mice	HCT116 (Colon)	15 mg/kg, b.i.d., 2 days/week for 3 weeks	75%	[1]
Athymic Nude Mice	COLO 205 (Colon)	15 mg/kg, single oral dose	>99% p-Histone H3 inhibition	[13]
Athymic Nude Mice	MDA-MB-231 (Breast)	Not specified	Significant inhibition	[2]
Athymic Nude Mice	MES-SA-Dx5 (Uterine)	15 mg/kg, b.i.d., 2 days/week	84%	[12]
Athymic Nude Mice	NCI-H460-PTX (Lung)	15 mg/kg, b.i.d., 2 days/week	66%	[12]
NOD/SCID IL2ynull Mice	MOLM-13 (AML)	12.6 mg/kg/day for 7 days	Significant reduction in tumor burden	[14]
NOD/SCID IL2ynull Mice	MOLM-13 (AML)	22 mg/kg/day for 4 days	Significant reduction in tumor burden	[14]

Pharmacokinetic Parameters of AMG 900 in Preclinical Species



Species	Clearance	Volume of Distribution (Vss)	Terminal Half- life (T1/2)	Oral Bioavailability
Mouse	Low to Moderate	< Total Body Water	0.6 - 2.4 hours	31%
Rat	Moderate	< Total Body Water	0.6 - 2.4 hours	Not Specified
Dog	Low	< Total Body Water	0.6 - 2.4 hours	Not Specified
Monkey	Low	< Total Body Water	0.6 - 2.4 hours	107%

Data compiled from references[8][12][15][16][17].

Experimental ProtocolsPreparation of AMG 900 for Oral Gavage

Materials:

- AMG 900 powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)



Formulation 1 (Suspension):[13]

- Prepare a vehicle solution of 2% Hydroxypropyl methylcellulose (HPMC) and 1% Tween-80 in water, adjusted to pH 2.2.
- Weigh the required amount of AMG 900 powder.
- Suspend the AMG 900 powder in the vehicle solution to the desired final concentration.
- Vortex thoroughly to ensure a uniform suspension. Use on the day of preparation.

Formulation 2 (Solution):[12]

- Prepare a stock solution of AMG 900 in DMSO (e.g., 50 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add PEG300 to a final concentration of 40% (v/v) and mix well.
- Add Tween-80 to a final concentration of 5% (v/v) and mix well.
- Add saline to reach the final volume, resulting in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Vortex thoroughly until a clear solution is obtained. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. Prepare fresh daily.

In Vivo Tumor Xenograft Efficacy Study

Animal Models:

- Female athymic nude mice (4-6 weeks old) are commonly used for solid tumor xenografts.[1] [13]
- NOD/SCID or similar immunodeficient mice are suitable for hematopoietic tumor models (e.g., AML).[9]

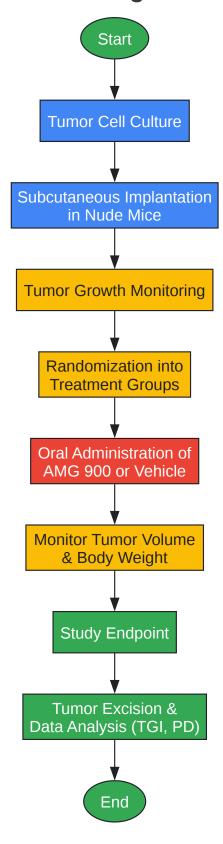
Procedure:



- · Cell Culture and Implantation:
 - Culture human tumor cells (e.g., HCT116, COLO 205, MOLM-13) under standard conditions.[13]
 - For solid tumors, subcutaneously inject 2 x 10⁶ cells in a 100 μ L volume of 50% Matrigel in the flank of each mouse.[12][13]
 - For systemic models like AML, inject tumor cells intravenously.
- Tumor Growth Monitoring:
 - Allow tumors to reach a palpable size (e.g., approximately 200 mm³).[12][13]
 - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
- Animal Grouping and Treatment:
 - Randomize mice into treatment and vehicle control groups (n=10 per group).[12][13]
 - Administer AMG 900 or vehicle solution orally via gavage according to the desired dosing schedule (e.g., 15 mg/kg, twice daily, for 2 consecutive days per week).[1][6][11]
- Data Collection and Analysis:
 - Monitor animal body weight and overall health throughout the study.[11]
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure final tumor weights and volumes.
 - Calculate Tumor Growth Inhibition (TGI) using the formula: %TGI = (1 (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
 - Tissues can be collected for pharmacodynamic (e.g., p-Histone H3 analysis) and histological analysis.[12][13]



Experimental Workflow: Xenograft Study



Click to download full resolution via product page



Caption: Workflow for an in vivo xenograft efficacy study with AMG 900.

Pharmacodynamic (PD) Biomarker Analysis: p-Histone H3

Objective: To confirm target engagement of **AMG 900** in vivo by measuring the inhibition of Histone H3 phosphorylation.[1]

Procedure:

- Administer a single oral dose of AMG 900 or vehicle to tumor-bearing mice.
- At various time points post-dose (e.g., 3, 6, 9 hours), collect tumors and/or surrogate tissues like bone marrow.[1][13]
- Process the tissues for analysis by:
 - Immunohistochemistry (IHC): Fix tissues in formalin, embed in paraffin, and section. Stain sections with an antibody specific for p-Histone H3 (Ser10) and a suitable secondary antibody for visualization.[1]
 - Flow Cytometry: Prepare single-cell suspensions from tumors or bone marrow. Fix and permeabilize the cells, then stain with a fluorescently labeled anti-p-Histone H3 antibody and a DNA dye (e.g., DAPI) for cell cycle analysis.[13]
- Quantify the percentage of p-Histone H3 positive cells. A dose-dependent decrease in p-Histone H3 levels is expected with AMG 900 treatment.[1][13]

Safety and Toxicology

In preclinical animal studies, efficacious doses of **AMG 900** have been associated with transient body weight loss (0-10%) and a reduction in bone marrow cellularity.[11] These ontarget effects are consistent with the inhibition of proliferating normal cells. The neutropenia induced by **AMG 900** can be mitigated by co-administration with G-CSF.[11]

Conclusion



AMG 900 is a promising pan-Aurora kinase inhibitor with significant anti-tumor activity in a range of preclinical models, including those with multidrug resistance. The protocols outlined in this document provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of **AMG 900**. Careful consideration of dosing, formulation, and appropriate pharmacodynamic markers is crucial for successful and reproducible experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. AMG 900, a small-molecule inhibitor of aurora kinases, potentiates the activity of microtubule-targeting agents in human metastatic breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. A phase 1, first-in-human study of AMG 900, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Dual targeting of aurora kinases with AMG 900 exhibits potent preclinical activity against acute myeloid leukemia with distinct post-mitotic outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues -PMC [pmc.ncbi.nlm.nih.gov]



- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo pharmacokinetic characterizations of AMG 900, an orally bioavailable small molecule inhibitor of aurora kinases PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Application Notes and Protocols: AMG 900 for In Vivo Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683941#amg-900-preparation-for-in-vivo-animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com